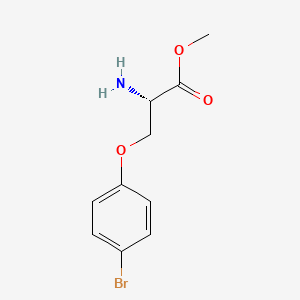![molecular formula C8H16N2 B1427057 2-Methyl-2,7-diazaspiro[3.5]nonane CAS No. 933689-90-8](/img/structure/B1427057.png)
2-Methyl-2,7-diazaspiro[3.5]nonane
Descripción general
Descripción
2-Methyl-2,7-diazaspiro[3.5]nonane is a chemical compound with the molecular formula C8H16N2 . It contains a total of 27 bonds, including 11 non-H bonds, 1 four-membered ring, 1 six-membered ring, 1 secondary amine (aliphatic), 1 tertiary amine (aliphatic), and 1 Azetidine .
Synthesis Analysis
The synthesis of 2-Methyl-2,7-diazaspiro[3.5]nonane involves the structural optimization of an acryloyl amine moiety to improve in vitro inhibitory activity . The 2,7-diazaspiro[3.5]nonane series has shown compounds with higher binding affinity compared to the diazabicyclo[4.3.0]nonane .Molecular Structure Analysis
The molecular structure of 2-Methyl-2,7-diazaspiro[3.5]nonane includes a four-membered ring and a six-membered ring, along with secondary and tertiary aliphatic amines . The average mass of the molecule is 140.226 Da, and the monoisotopic mass is 140.131348 Da .Physical And Chemical Properties Analysis
The molecular formula of 2-Methyl-2,7-diazaspiro[3.5]nonane is C8H16N2 . It has an average mass of 140.226 Da and a monoisotopic mass of 140.131348 Da .Aplicaciones Científicas De Investigación
-
Scientific Field : Organic Chemistry
- Application Summary : “2-Methyl-2,7-diazaspiro[3.5]nonane” is a chemical compound used in the synthesis of various other compounds . It is available for purchase from chemical supply companies, suggesting it may be used in laboratory settings .
- Methods of Application : The specific methods of application would depend on the particular experiment or synthesis being conducted. As a chemical reagent, it would likely be used in reactions under controlled conditions .
- Results or Outcomes : The outcomes would also depend on the specific experiment or synthesis. In general, the use of this compound could facilitate the creation of other complex organic compounds .
-
Scientific Field : Medicinal Chemistry
- Application Summary : A derivative of “2-Methyl-2,7-diazaspiro[3.5]nonane” has been used in the development of covalent inhibitors of KRAS G12C, a protein associated with various types of cancer .
- Methods of Application : The compound was likely used in the synthesis of the inhibitor, followed by testing in laboratory settings to evaluate its effectiveness .
- Results or Outcomes : The study reported favorable metabolic stability and anti-tumor activity .
-
Scientific Field : Drug Development
- Application Summary : A derivative of “2-Methyl-2,7-diazaspiro[3.5]nonane” has been used in the design, synthesis, and evaluation of 4 (1H)-quinolinone and urea derivatives as KRAS G12C inhibitors .
- Methods of Application : The compound was likely used in the synthesis of the inhibitor, followed by testing in laboratory settings to evaluate its effectiveness .
- Results or Outcomes : The study reported potent antitumor activity against KRAS-mutant non-small cell lung cancer .
-
Scientific Field : Organic Chemistry
- Application Summary : “2-Methyl-2,7-diazaspiro[3.5]nonane” is used in the synthesis of various other compounds . It is available for purchase from chemical supply companies, suggesting it may be used in laboratory settings .
- Methods of Application : The specific methods of application would depend on the particular experiment or synthesis being conducted. As a chemical reagent, it would likely be used in reactions under controlled conditions .
- Results or Outcomes : The outcomes would also depend on the specific experiment or synthesis. In general, the use of this compound could facilitate the creation of other complex organic compounds .
-
Scientific Field : Organic Chemistry
- Application Summary : “2-Methyl-2,7-diazaspiro[4.4]nonane” is a chemical compound used in the synthesis of various other compounds . It is available for purchase from chemical supply companies, suggesting it may be used in laboratory settings .
- Methods of Application : The specific methods of application would depend on the particular experiment or synthesis being conducted. As a chemical reagent, it would likely be used in reactions under controlled conditions .
- Results or Outcomes : The outcomes would also depend on the specific experiment or synthesis. In general, the use of this compound could facilitate the creation of other complex organic compounds .
-
Scientific Field : Medicinal Chemistry
- Application Summary : “2-Methyl-2,7-diazaspiro[3.5]nonane dihydrochloride” is a derivative of “2-Methyl-2,7-diazaspiro[3.5]nonane” and is used in the synthesis of various other compounds . It is available for purchase from chemical supply companies, suggesting it may be used in laboratory settings .
- Methods of Application : The specific methods of application would depend on the particular experiment or synthesis being conducted. As a chemical reagent, it would likely be used in reactions under controlled conditions .
- Results or Outcomes : The outcomes would also depend on the specific experiment or synthesis. In general, the use of this compound could facilitate the creation of other complex organic compounds .
Safety And Hazards
Direcciones Futuras
The 2,7-diazaspiro[3.5]nonane core, which is present in 2-Methyl-2,7-diazaspiro[3.5]nonane, has been identified as important for the development of sigma-1 receptor (S1R) compounds with specific agonist or antagonist profiles . This suggests potential future directions in the development of novel therapeutic agents for the treatment of various human conditions .
Propiedades
IUPAC Name |
2-methyl-2,7-diazaspiro[3.5]nonane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c1-10-6-8(7-10)2-4-9-5-3-8/h9H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZIOUJPPUCIXBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2(C1)CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60728697 | |
| Record name | 2-Methyl-2,7-diazaspiro[3.5]nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60728697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-2,7-diazaspiro[3.5]nonane | |
CAS RN |
933689-90-8 | |
| Record name | 2-Methyl-2,7-diazaspiro[3.5]nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60728697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



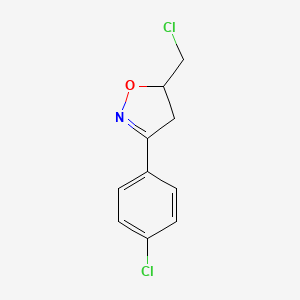
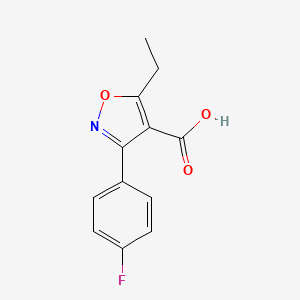
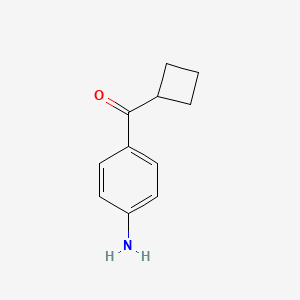
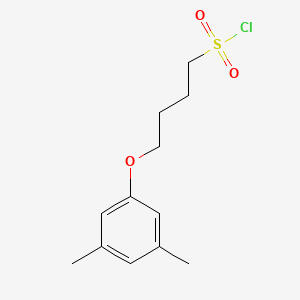
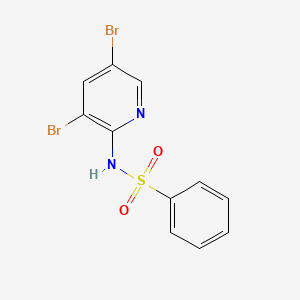

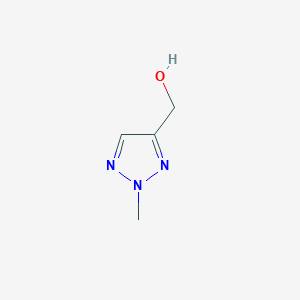
![[4-(Methylamino)oxan-4-yl]methanol](/img/structure/B1426981.png)
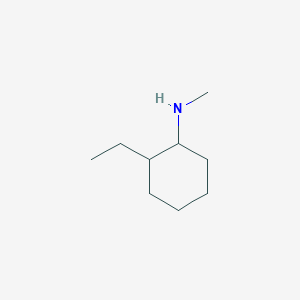
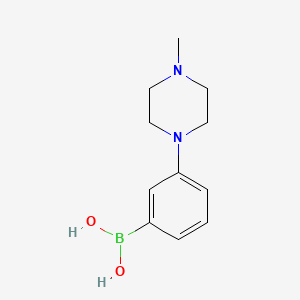
![2-[(Tert-butoxy)carbonyl]-2-azaspiro[4.4]nonane-3-carboxylic acid](/img/structure/B1426988.png)
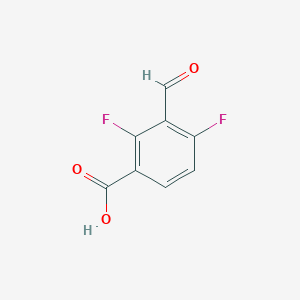
![2,4-dichloro-7-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1426992.png)
